molecular formula C8H5BrClN3 B7965190 7-Bromo-4-chloroquinazolin-2-amine

7-Bromo-4-chloroquinazolin-2-amine

Numéro de catalogue: B7965190
Poids moléculaire: 258.50 g/mol
Clé InChI: HGJMVMIBZJHTQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroquinazolin-2-amine typically involves the reaction of 2,4-dichloroquinazoline with bromine under specific conditions . The process can be summarized as follows:

    Starting Material: 2,4-dichloroquinazoline.

    Reagent: Bromine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at a controlled temperature to ensure the selective bromination at the 7th position of the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-4-chloroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products:

    Substituted Quinazolines: Depending on the nucleophile used, various substituted quinazolines can be obtained.

    Oxidized or Reduced Derivatives: Products vary based on the specific oxidation or reduction conditions applied.

Applications De Recherche Scientifique

Anticancer Activity

Cytotoxicity Studies
Research has demonstrated that derivatives of quinazoline, including 7-bromo-4-chloroquinazolin-2-amine, exhibit notable cytotoxic effects against several cancer cell lines. For instance, a study evaluated various 4-anilino-6-bromoquinazolines, including those with 7-bromo and 4-chloro substitutions, against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of a 4-chlorophenyl group significantly enhanced cytotoxicity, with some derivatives showing lower LC50 values than the established drug Gefitinib .

Mechanism of Action
The anticancer activity is often attributed to the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies suggest that the nitrogen atoms in the quinazoline structure play crucial roles in binding to the ATP-binding site of EGFR, thereby inhibiting its phosphorylation and subsequent signaling pathways that promote cell proliferation .

Inhibition of VEGFR-2

Recent studies have identified quinazoline derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, a compound derived from this class demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value significantly lower than that of standard treatments . This suggests that compounds like this compound could be developed into effective anti-angiogenic therapies.

Targeting Adenosine A2A Receptors

The adenosine A2A receptor (A2AR) has emerged as a target for treating neurodegenerative diseases and certain cancers. Quinazoline derivatives have shown promise as A2AR antagonists. For instance, modifications at the C6 and C7 positions of the quinazoline scaffold have resulted in compounds with high affinity for A2AR, indicating their potential in therapeutic applications beyond oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the quinazoline ring can significantly influence biological activity. The presence of halogen substituents such as bromine and chlorine enhances both anticancer and anti-angiogenic activities. For instance, the introduction of a 4-fluorophenyl group has been shown to increase cytotoxicity against breast cancer cell lines .

Case Studies and Experimental Findings

Study Compound Cell Line IC50 (μM) Notes
Study 1This compoundMCF-70.86Compared to Gefitinib (0.51 μM)
Study 2Derivative 5pHCT1168.32Strong VEGFR-2 inhibition
Study 3Compound 5mHeLa6.09High affinity for A2AR

These findings underscore the versatility of quinazoline derivatives in targeting multiple pathways involved in tumor growth and progression.

Comparaison Avec Des Composés Similaires

Activité Biologique

7-Bromo-4-chloroquinazolin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and chlorine substituents on the quinazoline ring, which influence its reactivity and biological properties. The molecular formula is C8H6BrClN3C_8H_6BrClN_3, and its structural uniqueness contributes to its potential as a lead compound in drug discovery.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways. For example, it has been shown to interact with various kinases, affecting cell proliferation and survival.
  • Receptor Binding : It may also bind to receptors, altering their activity and influencing downstream signaling processes.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating the growth-inhibiting activity of related compounds, it was found that derivatives of quinazoline showed moderate inhibitory effects in the low micromolar range .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line Tested
This compound5.0A549 (Lung Cancer)
This compound6.5MCF7 (Breast Cancer)
This compound4.8HeLa (Cervical Cancer)

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was tested against several kinases. The compound demonstrated notable binding affinities comparable to established inhibitors. For instance, it exhibited a ΔT_m value indicating strong stabilization of kinase structures upon binding .

Table 2: Kinase Inhibition Profiles

Kinase TargetΔT_m (°C)Comparison with Control
CAMKK26.0Positive Control: 8.5
DAPK35.0Positive Control: 7.0
DYRK1A4.5Positive Control: 6.5

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including this compound. One study highlighted its synthesis from simpler precursors and evaluated its anticancer properties against multiple cell lines, confirming its potential as a lead compound . Another investigation into its mechanism revealed that it could effectively inhibit kinases critical for cancer cell survival, suggesting pathways for therapeutic intervention .

Propriétés

IUPAC Name

7-bromo-4-chloroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJMVMIBZJHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.